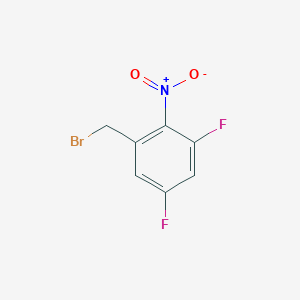

Benzoic acid, 2-nitro-3-(2,2,2-trifluoroethoxy)-, methyl ester

Description

Properties

CAS No. |

1258546-68-7 |

|---|---|

Molecular Formula |

C10H8F3NO5 |

Molecular Weight |

279.17 g/mol |

IUPAC Name |

methyl 2-nitro-3-(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C10H8F3NO5/c1-18-9(15)6-3-2-4-7(8(6)14(16)17)19-5-10(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

HMTDVGAWAMRDBY-UHFFFAOYSA-N |

solubility |

not available |

Origin of Product |

United States |

Explorations of Chemical Reactivity and Mechanistic Pathways of 3,5 Difluoro 2 Nitrobenzyl Bromide

Benzylic Reactivity: Nucleophilic Substitution Chemistry

The primary reaction at the benzylic position is nucleophilic substitution, where the bromide ion is replaced by a nucleophile.

The displacement of the bromide in 3,5-difluoro-2-nitrobenzyl bromide by nucleophiles is a key reaction. The presence of the nitro group and fluorine atoms on the benzene (B151609) ring influences the reaction mechanism. While detailed mechanistic studies specifically for this compound are not abundant in the provided search results, the reactivity of similar benzylic halides suggests that the reaction can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

The electron-withdrawing nature of the nitro and fluoro groups can destabilize a potential benzylic carbocation, which would disfavor an SN1 mechanism. Conversely, these groups can make the benzylic carbon more electrophilic, potentially favoring an SN2 attack. The scope of nucleophiles that can be employed is broad and includes amines, alcohols, thiols, and carbanions, leading to the formation of a variety of substituted benzyl (B1604629) derivatives.

The 2-nitrobenzyl group and its derivatives are well-established as photolabile protecting groups in organic synthesis. These "cages" can be attached to a variety of functional groups, rendering them temporarily inactive. The bond to the protected molecule is then cleaved by irradiation with light, typically in the UV range, to release the active molecule. This strategy is particularly useful in biological applications where precise spatial and temporal control over the release of a bioactive substance is required. The 3,5-difluoro-2-nitrobenzyl moiety can be used to cage compounds, and its specific photochemical properties would be influenced by the fluorine substituents.

Aromatic Ring Functionalization Strategies

The electron-deficient nature of the aromatic ring in 3,5-difluoro-2-nitrobenzyl bromide allows for functionalization through nucleophilic aromatic substitution and cross-coupling reactions.

The presence of two fluorine atoms and a strong electron-withdrawing nitro group makes the aromatic ring of 3,5-difluoro-2-nitrobenzyl bromide highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces one of the fluoride (B91410) ions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.

Research on similar compounds like 2,4-difluoronitrobenzene (B147775) shows that it readily reacts with nucleophiles such as amines. nih.govsigmaaldrich.com For instance, the reaction of 2,4-difluoronitrobenzene with morpholine (B109124) has been studied in detail. ichrom.com The strong electron-withdrawing effect of the nitro group is crucial for activating the ring towards nucleophilic attack. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) also proceeds via an SNAr mechanism. researchgate.net

The table below summarizes SNAr reactions on related difluoronitrobenzene compounds.

| Substrate | Nucleophile | Product(s) | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine and 4-(4-Fluoro-2-nitrophenyl)morpholine | ichrom.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | nih.gov |

In electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director. youtube.comyoutube.commasterorganicchemistry.com This is due to its strong electron-withdrawing inductive and resonance effects, which destabilize the positively charged intermediate (arenium ion) formed during the reaction, especially when the attack is at the ortho or para position. youtube.commasterorganicchemistry.com Halogens like fluorine are also deactivating but are ortho-, para-directing because their ability to donate a lone pair of electrons through resonance can stabilize the arenium ion when substitution occurs at these positions. youtube.commasterorganicchemistry.com

However, in the context of nucleophilic aromatic substitution (SNAr) , the directing effects are reversed. The electron-withdrawing nitro group is a strong activating group and directs the incoming nucleophile to the ortho and para positions. stackexchange.com This is because it can stabilize the negative charge of the Meisenheimer intermediate through resonance. The rate-determining step is typically the formation of this intermediate, and the presence of electron-withdrawing groups at the ortho and para positions to the leaving group accelerates the reaction. stackexchange.com The inductive effect of the nitro group is also strongest at the ortho position. stackexchange.com

For 3,5-difluoro-2-nitrobenzyl bromide, the nitro group is ortho to one fluorine and para to the other. Therefore, both fluorine atoms are activated towards nucleophilic attack. The relative reactivity at the C-3 versus the C-5 position would depend on a combination of electronic and steric factors.

Aryl fluorides, particularly those activated by electron-withdrawing groups, can participate in cross-coupling reactions, although they are generally less reactive than other aryl halides. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings, are powerful methods for forming carbon-carbon bonds. researchgate.netresearchgate.net

Recent research has shown that electron-deficient aryl fluorides can undergo palladium-catalyzed cross-coupling with N-tosylhydrazones. rsc.org Furthermore, the cross-coupling of nitroarenes themselves has been developed, where the nitro group acts as a leaving group in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. nih.gov This opens up the possibility of using the nitro group in 3,5-difluoro-2-nitrobenzyl bromide as a coupling partner, in addition to the fluorine atoms. Platinum-catalyzed cross-coupling of polyfluoroaryl imines has also been demonstrated. ubc.ca

The table below provides examples of cross-coupling reactions involving activated aryl fluorides.

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Stille Coupling | 4-Fluoro-3-nitro-benzonitrile and organostannane | Pd(PPh₃)₄ | Coupled product | researchgate.net |

| Suzuki Coupling | 4-Fluoro-3-nitro-benzaldehyde and boronic acid | Pd(PPh₃)₄ | Coupled product | researchgate.net |

| C-F Bond Activation | Electron-deficient aryl fluorides and N-tosylhydrazones | Palladium catalyst | Coupled product | rsc.org |

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the 3,5-Difluoro-2-nitrobenzyl bromide scaffold, offering a gateway to a diverse array of derivatives through various chemical transformations. Its strong electron-withdrawing nature not only influences the reactivity of the aromatic ring but also allows for its own selective manipulation.

Reductive Transformations and their Synthetic Utility

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis, converting an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group. This conversion dramatically alters the electronic properties of the benzene ring and opens up new avenues for further functionalization.

The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and chemical reduction. For substrates sensitive to catalytic hydrogenation, such as those containing halogen substituents that could undergo hydrogenolysis, chemical reducing agents are often preferred. Common methods include the use of metals like iron, tin, or zinc in acidic media.

While specific studies on the reduction of 3,5-Difluoro-2-nitrobenzyl bromide are not extensively documented in publicly available literature, the reactivity of analogous compounds provides valuable insights. For instance, the reduction of related nitroaromatic compounds is a well-established synthetic strategy. The resulting 2-amino-3,5-difluorobenzyl derivatives are versatile intermediates. The amino group can participate in a wide range of reactions, including diazotization, acylation, and the formation of various heterocyclic systems. The benzyl bromide moiety, being a good alkylating agent, can be used to introduce the substituted benzyl group into various molecules.

The synthesis of 2-aminobenzenethiols, for example, often involves the reduction of bis-(o-nitrophenyl) disulfides using reagents like zinc and acetic acid or tin and hydrochloric acid. ijcrt.org This highlights the general applicability of such reduction methods to nitro-substituted aromatic compounds.

Table 1: Representative Reductive Transformations of Aromatic Nitro Compounds

| Starting Material (Analogue) | Reagent(s) | Product | Reference |

| 2-Nitrotoluene | Fe, HCl | 2-Aminotoluene | |

| 1,3-Dinitrobenzene | Na₂S/H₂O | 3-Nitroaniline | General Knowledge |

| Bis-(o-nitrophenyl) disulfide | Zn, CH₃COOH | Zinc salt of 2-aminobenzenethiol | ijcrt.org |

This table presents general examples of nitro group reduction on analogous compounds due to the lack of specific documented reactions for 3,5-Difluoro-2-nitrobenzyl bromide.

Manipulation of the Nitro Group for Diverse Derivatization

Beyond reduction to the amine, the nitro group can undergo other transformations, leading to a variety of functional groups. While direct experimental data on 3,5-Difluoro-2-nitrobenzyl bromide is scarce, the chemistry of other nitroaromatic compounds suggests several possibilities. For instance, partial reduction can lead to nitroso or hydroxylamine (B1172632) derivatives.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can sometimes involve the displacement of a nitro group, especially when the ring is highly activated by other electron-withdrawing substituents. nih.gov In the case of 3,5-Difluoro-2-nitrobenzyl bromide, the two fluorine atoms and the nitro group itself strongly deactivate the ring towards electrophilic attack but activate it for nucleophilic attack. While the halogens are typically the leaving groups in SNAr reactions on polyhalogenated nitroaromatics, the possibility of nitro group displacement under specific conditions cannot be entirely ruled out, although it is less common.

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has shown an unexpected nitro-group migration, highlighting the complex reactivity patterns that can emerge in highly substituted, electron-deficient aromatic systems. clockss.org

Electrophilic and Radical Reactions on the Aromatic System

The aromatic ring of 3,5-Difluoro-2-nitrobenzyl bromide is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing effects of the two fluorine atoms and the nitro group. msu.edu The fluorine atoms exert a deactivating inductive effect (-I) and a weaker activating resonance effect (+R), while the nitro group is strongly deactivating through both inductive and resonance effects (-I, -M).

In contrast to electrophilic reactions, the benzylic position of 3,5-Difluoro-2-nitrobenzyl bromide is susceptible to radical reactions. The stability of the resulting benzyl radical is a key factor in these transformations. Free radical halogenation, for instance, is a common method for introducing a halogen atom at the benzylic position. youtube.comucsb.edu The synthesis of many nitrobenzyl bromides is achieved through the radical bromination of the corresponding nitrotoluenes using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. libretexts.orggoogle.com

The mechanism of such a reaction involves the homolytic cleavage of the bromine source to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine molecule to yield the benzyl bromide product and another bromine radical, propagating the chain reaction. youtube.com

Table 2: General Examples of Radical Bromination of Toluene (B28343) Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Toluene | NBS, light | Benzyl bromide | Radical Substitution | libretexts.org |

| p-Nitrotoluene | Br₂, light | p-Nitrobenzyl bromide | Radical Substitution | General Knowledge |

| o-Nitrotoluene | HBr, H₂O₂, AIBN | o-Nitrobenzyl bromide | Radical Substitution | google.com |

Advanced Spectroscopic and Structural Elucidation of 3,5 Difluoro 2 Nitrobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3,5-Difluoro-2-nitrobenzyl bromide and its analogues, ¹H, ¹³C, and ¹⁹F NMR studies are indispensable.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy offers valuable insights into the number and types of protons present in a molecule, as well as their connectivity. In the case of substituted benzyl (B1604629) bromides, the chemical shifts (δ) and coupling constants (J) of the aromatic and benzylic protons are particularly informative.

For the related compound, 2-nitrobenzyl bromide, the aromatic protons typically appear in the range of δ 7.5-8.1 ppm, with the benzylic protons (CH₂Br) resonating around δ 4.8 ppm in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent. chemicalbook.com The coupling patterns between adjacent protons provide further structural confirmation. chemicalbook.com

In a derivative, 3,5-bis(trifluoromethyl)benzyl bromide, the aromatic protons are observed at specific chemical shifts, providing a reference for understanding the electronic effects of substituents on the benzene (B151609) ring. chemicalbook.com

Detailed ¹H NMR data for various related compounds are presented in the table below.

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 2-Nitrobenzyl bromide | DMSO-d₆ | δ 8.05 (d, J=8.1 Hz), 7.86 (d, J=7.8 Hz), 7.79 (t, J=7.3 Hz), 7.55 (t), 4.84 (s) chemicalbook.com |

| 3,5-Difluoronitrobenzene | Not specified | Spectral data available chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

For a related compound, 3,5-bis(trifluoromethyl)benzyl bromide, the ¹³C NMR spectrum shows distinct signals for the aromatic and benzylic carbons. chemicalbook.com The presence of electron-withdrawing trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. chemicalbook.com

A selection of ¹³C NMR data for related structures is provided below.

| Compound | Solvent | Chemical Shifts (ppm) |

| 3,5-Bis(trifluoromethyl)benzyl bromide | Not specified | Spectral data available chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shifts in ¹⁹F NMR span a wide range, making it highly sensitive to subtle changes in the electronic environment of the fluorine atoms. wikipedia.orgazom.com

The ¹⁹F NMR spectrum of 3,5-Difluoro-2-nitrobenzyl bromide is expected to show distinct signals for the two fluorine atoms, with their chemical shifts and coupling constants providing valuable information about their positions on the aromatic ring and their interactions with neighboring protons and each other. wikipedia.orgazom.com The coupling between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) and between non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) can further aid in structural assignment. wikipedia.orgazom.com

For instance, in 1,2-difluoro-4-nitrobenzene, the fluorine atoms exhibit specific chemical shifts that are indicative of their positions relative to the nitro group. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In 3,5-Difluoro-2-nitrobenzyl bromide, the IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for nitroarenes. orgchemboulder.com The C-F stretching vibrations and the C-Br stretching vibration will also give rise to characteristic bands.

For the related compound 3,5-difluorobenzyl bromide, IR and Raman spectra have been reported, providing a basis for comparison. nih.gov Similarly, the IR spectrum of 2-nitrobenzyl bromide shows characteristic absorptions for the nitro group. nist.gov

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |

| 3,5-Difluorobenzyl bromide | FTIR, FT-Raman | Spectra available nih.gov |

| 2-Nitrobenzyl bromide | Gas Phase IR | Spectrum available nist.gov |

| Nitrotoluene | IR | N-O stretches at 1537 and 1358 cm⁻¹ orgchemboulder.com |

| 2,4-Difluoro-6-nitroacetanilide | IR | Spectrum available nist.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of 3,5-Difluoro-2-nitrobenzyl bromide would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the bromine atom, the nitro group, and other characteristic fragments.

For the related compound 2-nitrobenzyl bromide, the mass of the molecular ion is reported as 215 u. chemicalbook.com

| Compound | Ionization Method | Key Fragments (m/z) |

| 2-Nitrobenzyl bromide | Not specified | Molecular ion: 215 chemicalbook.com |

| (3,5-dimethylphenyl)hydrazine and 1-bromo-4-ethynylbenzene (B14332) reaction product | GC-MS | M+: 284, 286 rsc.org |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3,5-Difluoro-2-nitrobenzyl bromide would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a pivotal analytical technique for probing the electronic transitions within 3,5-Difluoro-2-nitrobenzyl bromide and its derivatives. The absorption of ultraviolet and visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed and the intensity of the absorption are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the influence of various substituents.

For aromatic nitro compounds like 3,5-Difluoro-2-nitrobenzyl bromide, the primary chromophore is the nitrophenyl group. The electronic spectrum is typically characterized by two principal types of transitions: π → π* and n → π. The π → π transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring, conjugated with the nitro group. The n → π* transitions are typically of lower intensity and involve the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital.

The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions, along with the nitro group at the 2-position, significantly influences the electronic environment of the benzene ring in 3,5-Difluoro-2-nitrobenzyl bromide. These substituents can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted 2-nitrobenzyl bromide.

Detailed research findings on related ortho-nitrobenzyl derivatives provide insight into the expected spectroscopic behavior. For instance, the photolysis of o-nitrobenzyl compounds is a well-documented process that proceeds through transient intermediates with characteristic UV-Vis absorption features. Upon irradiation, typically in the UV-A or UV-B region, an intramolecular hydrogen abstraction by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This transient species is often colored and exhibits a broad absorption band at longer wavelengths, typically in the range of 385–430 nm. researchgate.netresearchgate.net The subsequent decay of this intermediate leads to the formation of a nitrosobenzaldehyde derivative.

In a study on the photolysis of an o-nitrobenzyl (ONB) linker attached to methotrexate (B535133) (a derivative), the initial conjugate displayed strong absorption at 310 nm (ε = 27535 M⁻¹cm⁻¹) and a shoulder at 380 nm (ε = 7990 M⁻¹cm⁻¹) in an aqueous medium. nih.gov Upon UV irradiation, a rapid decrease in the absorbance around 310 nm was observed, with a simultaneous increase in absorbance around 370 nm, indicating the cleavage of the ONB linker and the formation of a 2-nitrosobenzaldehyde-derived product. nih.gov

While specific experimental data for 3,5-Difluoro-2-nitrobenzyl bromide is not extensively detailed in the available literature, the following table presents representative data for related compounds to illustrate the typical electronic transitions observed in this class of molecules.

Interactive Data Table: UV-Visible Absorption Data for Related Nitroaromatic Compounds

| Compound | Solvent/Matrix | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type / Notes |

| 2-Nitrotoluene | N₂ Matrix | ~385 | Not Reported | Photoproduct (aci-nitro form) |

| 2-Nitrobenzyl methyl ether | Argon Matrix | ~430 | Not Reported | Photoproduct (aci-nitro form) |

| Methotrexate-ONB linker conjugate | Aqueous (2% MeOH/H₂O) | 310 | 27535 | π → π* (ONB linker) |

| Methotrexate-ONB linker conjugate | Aqueous (2% MeOH/H₂O) | 380 | 7990 | n → π* (ONB linker) |

| Data sourced from references researchgate.netresearchgate.netnih.gov. This table is illustrative and shows the characteristic absorption regions for similar compounds. The precise λmax and ε values for 3,5-Difluoro-2-nitrobenzyl bromide may vary. |

The study of these electronic transitions is crucial for applications where the photochemical properties of the o-nitrobenzyl group are exploited, such as in photolabile protecting groups for controlled release of biologically active molecules. The wavelength-dependent cleavage and the ability to monitor the reaction progress by following the changes in the UV-Visible absorption spectrum are key aspects of this technology.

Computational and Theoretical Investigations of 3,5 Difluoro 2 Nitrobenzyl Bromide

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated energetic properties. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and provide insights into the molecule's stability. For 3,5-Difluoro-2-nitrobenzyl bromide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would be the first step in any theoretical analysis. nih.gov

The primary outputs of such a study would be the molecule's optimized geometry, including precise bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the steric and electronic effects of the substituents—the two fluorine atoms, the nitro group (NO₂), and the bromomethyl group (CH₂Br)—on the benzene (B151609) ring. For instance, the calculations would reveal any distortion of the benzene ring from a perfect hexagon and the precise orientation of the nitro and bromomethyl groups relative to the ring.

Illustrative DFT Geometric Parameters:

Below is a hypothetical table representing the kind of data a DFT calculation would yield for key geometric parameters of 3,5-Difluoro-2-nitrobenzyl bromide.

| Parameter | Description | Hypothetical Value |

| r(C-Br) | Bond length of the carbon-bromine bond | 1.97 Å |

| r(C-N) | Bond length of the carbon-nitrogen bond | 1.49 Å |

| r(C-F) | Average bond length of carbon-fluorine bonds | 1.35 Å |

| ∠(C-C-N) | Bond angle involving the nitro group | 122.5° |

| ∠(C-C-Br) | Bond angle of the bromomethyl group | 112.0° |

| τ(N-C-C-C) | Dihedral angle showing nitro group twist | 45.0° |

Note: These values are illustrative and represent typical outputs of a DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. hakon-art.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. hakon-art.com

For 3,5-Difluoro-2-nitrobenzyl bromide, the HOMO is expected to be distributed across the π-system of the electron-rich aromatic ring. The LUMO, conversely, is anticipated to be primarily localized on the σ* antibonding orbital of the C-Br bond. This arrangement is characteristic of benzylic halides and is the key to their reactivity. ucalgary.cayoutube.com It signifies that the molecule is susceptible to nucleophilic attack at the benzylic carbon, which would lead to the cleavage of the relatively weak C-Br bond. stackexchange.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Hypothetical FMO Energy Values:

| Orbital | Energy (eV) | Description |

| HOMO | -7.20 | Primarily located on the aromatic ring; site of electron donation. |

| LUMO | -1.50 | Localized on the C-Br σ* antibonding orbital; site of electron acceptance. |

| HOMO-LUMO Gap | 5.70 | Indicates moderate reactivity, typical for a reactive organic halide. |

Note: These energy values are hypothetical examples used to illustrate FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, using color-coding to indicate regions of varying electrostatic potential. researchgate.net Red and yellow areas represent negative potential (electron-rich), which are prone to electrophilic attack, while blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.comresearchgate.net

For 3,5-Difluoro-2-nitrobenzyl bromide, an MEP map would be expected to show:

Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and, to a lesser extent, the fluorine atoms, due to their high electronegativity. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the bromomethyl group and, crucially, on the benzylic carbon atom attached to the bromine. This significant positive potential on the carbon highlights it as the primary electrophilic center, confirming the site for nucleophilic substitution reactions.

The MEP map provides a clear and intuitive confirmation of the reactivity patterns predicted by FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a quantum mechanical wavefunction in terms of classic Lewis structures (bonds and lone pairs) and the stabilizing delocalization effects that arise from intramolecular orbital interactions. ijnc.iruba.ar This method is particularly useful for quantifying hyperconjugation—the interaction of a donor orbital (a bond or lone pair) with a neighboring acceptor orbital (typically an antibonding orbital).

In 3,5-Difluoro-2-nitrobenzyl bromide, NBO analysis would be critical for understanding the subtle electronic effects that contribute to the molecule's reactivity. Key interactions would likely include:

Donation from Fluorine Lone Pairs: Delocalization of electron density from the lone pair orbitals (LP) of the fluorine atoms into the adjacent C-C π* antibonding orbitals of the aromatic ring.

Ring-to-Side-Chain Hyperconjugation: Electron donation from the π orbitals of the benzene ring into the σ* antibonding orbital of the C-Br bond. This interaction weakens the C-Br bond, making bromide a better leaving group and increasing the molecule's susceptibility to nucleophilic attack. researchgate.netnih.gov

These interactions are quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) for each donor-acceptor pair.

Illustrative NBO Donor-Acceptor Interactions:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (F) | π(C-C) | ~ 2-4 |

| π (C-C) | σ(C-Br) | ~ 1-2 |

| LP (Br) | σ*(C-H) | ~ 0.5-1 |

Note: This table presents plausible NBO interactions and illustrative stabilization energies.

Conformational Analysis and Tautomerism Studies of Related Systems

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that result from rotation around single bonds. nih.gov For 3,5-Difluoro-2-nitrobenzyl bromide, the most important conformational freedom is the rotation around the bond connecting the aromatic ring to the bromomethyl group.

Computational methods can map the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them. researchgate.net The stability of different conformers would be dictated by a balance of:

Steric Hindrance: Repulsive interactions between the bulky nitro group and the bromomethyl group.

Electrostatic Interactions: Repulsive or attractive forces between the electronegative fluorine and oxygen atoms and the atoms of the side chain.

Studies on related o-nitrobenzyl systems show that the nitro group can significantly influence the conformational preferences and even the chemical properties of the side chain. nih.govresearchgate.net A thorough conformational analysis would be essential to understand which spatial arrangement of 3,5-Difluoro-2-nitrobenzyl bromide is most likely to be present and to react in a chemical environment.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. mdpi.comacs.org These descriptors, rooted in conceptual DFT, help in comparing the reactivity of different molecules. hakon-art.com

Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons, indicating its ability to act as an electrophile.

Hypothetical Quantum Chemical Descriptors:

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.35 | Moderate ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | 5.70 | Moderately high stability, but reactive. |

| Chemical Softness (S) | 1/η | 0.175 | Indicates susceptibility to reaction. |

| Electrophilicity Index (ω) | χ²/2η | 1.66 | A good electrophile, prone to nucleophilic attack. |

Note: These values are calculated from the hypothetical FMO energies in section 5.2 and are for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block in Multi-Step Organic Synthesis

While specific multi-step syntheses detailing the use of 3,5-Difluoro-2-nitrobenzyl bromide are not extensively documented in publicly available literature, its structural features suggest a significant potential as a key building block. Benzyl (B1604629) bromides are widely recognized as excellent electrophiles for the introduction of a benzyl group. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles.

In the context of multi-step synthesis, 3,5-Difluoro-2-nitrobenzyl bromide can be envisioned to participate in reactions such as:

Alkylation of carbon nucleophiles: Reaction with carbanions, such as those derived from malonic esters or β-ketoesters, would lead to the formation of new carbon-carbon bonds, extending the carbon framework.

Alkylation of heteroatom nucleophiles: Amines, alcohols, and thiols can be readily benzylated to afford the corresponding N-benzyl, O-benzyl, and S-benzyl compounds. This is a common strategy for introducing a substituted benzyl moiety into a target molecule.

Precursor in Complex Molecule Synthesis and Derivatization

The utility of 3,5-Difluoro-2-nitrobenzyl bromide as a precursor for complex molecules and for derivatization is underscored by the reactivity of its functional groups. The benzyl bromide handle allows for its attachment to a wide array of molecular scaffolds.

For instance, the synthesis of various biologically active compounds often involves the introduction of substituted benzyl groups. While direct examples with 3,5-Difluoro-2-nitrobenzyl bromide are not readily found, the well-established reactivity of similar nitrobenzyl bromides in the synthesis of fungicides provides a strong precedent. For example, 2-nitrobenzyl bromide is a known precursor in the synthesis of pyraclostrobin, a broad-spectrum fungicide. This suggests that 3,5-Difluoro-2-nitrobenzyl bromide could be employed to create novel, fluorinated analogues of existing bioactive molecules, potentially leading to enhanced efficacy or modified properties.

The derivatization potential is further expanded by the reactivity of the nitro group. Reduction of the nitro group to an amine opens up a vast landscape of possible transformations, including diazotization followed by substitution, acylation, and sulfonylation, allowing for the synthesis of a diverse library of compounds from a single precursor.

Development of Optically Active Compounds and Nonlinear Optical Materials (via related difluoroaryl compounds)

Aromatic compounds containing fluorine atoms are of significant interest in the field of materials science, particularly for the development of nonlinear optical (NLO) materials. The incorporation of fluorine can enhance key properties such as thermal stability and optical transparency. While there is no specific literature detailing the use of 3,5-Difluoro-2-nitrobenzyl bromide for this purpose, the broader class of difluoroaryl compounds serves as a strong indicator of its potential.

The design of NLO materials often relies on creating molecules with a large second-order hyperpolarizability (β). This is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system. The 3,5-difluoro-2-nitrophenyl moiety within our compound of interest possesses strong electron-withdrawing character, which could be exploited in the design of push-pull chromophores.

Furthermore, the synthesis of optically active compounds is another area where fluorinated benzyl bromides can play a role. While not directly documented for 3,5-Difluoro-2-nitrobenzyl bromide, the asymmetric synthesis of chiral molecules has been demonstrated using related fluorinated benzyl derivatives. The introduction of a chiral center at the benzylic position, or the use of the difluoronitrophenyl group to influence the stereoselectivity of a reaction on a connected chiral molecule, are plausible strategies.

Table 1: Potential Applications of Difluoroaryl Compounds in Materials Science

| Application Area | Key Features of Difluoroaryl Compounds | Potential Role of 3,5-Difluoro-2-nitrobenzyl bromide |

| Nonlinear Optics | Enhanced thermal stability, improved optical transparency, strong electron-withdrawing character. | Precursor for push-pull chromophores with a difluoronitrophenyl acceptor group. |

| Optically Active Compounds | Influence on stereoselectivity, introduction of chiral centers. | A building block for creating novel chiral molecules with a fluorinated aromatic core. |

This table is based on the general properties of difluoroaryl compounds and represents potential, rather than documented, applications of 3,5-Difluoro-2-nitrobenzyl bromide.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.

While specific LSF strategies involving 3,5-Difluoro-2-nitrobenzyl bromide are not reported, its structure lends itself to several potential LSF approaches. For example, a complex molecule containing a nucleophilic handle could be derivatized with 3,5-Difluoro-2-nitrobenzyl bromide in a late-stage alkylation step.

More interestingly, the functional groups on the aromatic ring of the compound itself could be the targets of LSF. For instance, after incorporation of the 3,5-difluoro-2-nitrobenzyl moiety into a larger molecule, the nitro group could be selectively reduced to an amine. This newly introduced amino group can then be subjected to a variety of diversification reactions.

Another potential avenue for LSF is the C-H functionalization of the aromatic ring. Although challenging, methods for the selective functionalization of C-H bonds in the presence of other functional groups are rapidly advancing. Such strategies could allow for the introduction of additional substituents onto the difluoronitrophenyl ring at a late stage, further expanding the chemical space accessible from this versatile building block.

Table 2: Potential Late-Stage Functionalization Strategies

| Functional Group on 3,5-Difluoro-2-nitrobenzyl bromide | Potential LSF Reaction | Outcome |

| Nitro Group | Selective Reduction | Formation of an aniline (B41778) derivative for further diversification. |

| Aromatic C-H Bonds | Directed or non-directed C-H functionalization | Introduction of new substituents on the aromatic ring. |

This table outlines potential late-stage functionalization strategies based on the structure of the compound and general principles of LSF.

Conclusion and Future Research Perspectives

Summary of Current Research Directions for Halogenated Nitrobenzyl Systems

Research into halogenated nitrobenzyl systems is dynamic, with several key areas of focus. These compounds are recognized as versatile intermediates in organic synthesis and as pharmacophores in drug discovery.

One major research thrust is their application in medicinal chemistry. Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. nih.gov The nitro group can be crucial for the molecule's activity, often acting as a pharmacophore that can be reduced within cells to produce toxic intermediates, leading to cell death. nih.gov Halogenation of these systems further modulates their physicochemical properties. For instance, the introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. psychoactif.orgresearchgate.net The use of halogenated compounds in FDA-approved drugs is a regular occurrence, highlighting their importance in treating a variety of diseases, including cancer and viral infections. nih.gov

Another significant direction is their use as building blocks in organic synthesis. Halogenated nitrobenzenes are starting materials for a wide variety of pesticides and pharmaceuticals. nih.gov For example, they are used to create bioactive indoles and derivatives of phenothiazines, which have antipsychotic properties. nih.gov The development of efficient synthetic methods, such as the chemoselective hydrogenation of halogenated nitrobenzenes, is an active area of investigation. grafiati.com

Furthermore, the reactivity of the benzyl (B1604629) bromide moiety allows for its use as an alkylating agent in the synthesis of more complex molecules. The combination of a reactive benzylic halide with the directing and activating effects of the nitro and fluoro substituents makes these compounds valuable synthetic intermediates.

Identification of Emerging Avenues for Investigation

While the broader class of halogenated nitrobenzyl systems is well-explored, specific compounds like 3,5-Difluoro-2-nitrobenzyl bromide present unique opportunities for novel research. Emerging avenues for investigation include novel catalytic transformations, stereoselective synthesis, expanded bioisosteric applications, and materials science.

Novel Catalytic Transformations:

The development of new catalytic methods for the transformation of halogenated nitrobenzyl systems is a promising field. While traditional methods exist, modern catalysis offers pathways to greater efficiency and selectivity. For instance, ultrasound-assisted reactions, like the arylation of benzyl alcohol with 4-nitrochlorobenzene, demonstrate the potential for alternative energy sources to drive these transformations. researchgate.net Future research could explore the use of novel phase-transfer catalysts or transition-metal catalysts for cross-coupling reactions involving 3,5-Difluoro-2-nitrobenzyl bromide, enabling the synthesis of complex molecular architectures.

Stereoselective Synthesis:

The creation of chiral molecules is a cornerstone of modern drug discovery. The stereoselective synthesis involving halogenated nitrobenzyl systems is an area ripe for exploration. beilstein-journals.org For example, cascade reactions that create multiple chiral centers in a single step, such as the [3+2] annulation involving nitroalkylideneoxindoles, highlight the potential for generating stereochemically rich structures. nih.gov Future work could focus on developing catalytic asymmetric transformations that utilize 3,5-Difluoro-2-nitrobenzyl bromide as a prochiral substrate to introduce chirality, leading to the synthesis of enantiomerically pure compounds with potential biological applications.

Bioisosteric Applications:

The strategic replacement of chemical moieties with bioisosteres is a powerful tool in drug design. sci-hub.seinformahealthcare.com Fluorine is a well-established bioisostere for hydrogen, and its introduction can significantly impact a molecule's properties. sci-hub.seinformahealthcare.com The difluoro substitution pattern in 3,5-Difluoro-2-nitrobenzyl bromide offers a unique electronic and steric profile. Research into the bioisosteric replacement of other functional groups with the 3,5-difluoro-2-nitrobenzyl moiety could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. psychoactif.orgresearchgate.netnih.gov The ability of nitroaromatic compounds to be bioreductively activated under hypoxic conditions also opens avenues for their use in tumor imaging and therapy. mdpi.com

Materials Science:

The properties of halogenated nitroaromatic compounds also make them interesting candidates for materials science applications. Halogenated compounds are widely used as flame retardants, functioning by releasing halogen radicals that interfere with the combustion process. researchgate.net The high nitrogen and oxygen content of nitro compounds can also contribute to the formation of char, further inhibiting burning. researchgate.net Investigating the incorporation of 3,5-Difluoro-2-nitrobenzyl bromide into polymer backbones or as an additive could lead to the development of new fire-resistant materials. Additionally, the electronic properties of these compounds suggest potential applications in organic electronics, although this area remains largely unexplored.

Interactive Data Table: Research Directions and Potential Applications

| Research Area | Key Concepts | Potential Applications of 3,5-Difluoro-2-nitrobenzyl bromide |

| Novel Catalytic Transformations | Phase-transfer catalysis, Cross-coupling reactions, Ultrasound-assisted synthesis | Efficient synthesis of complex molecules, Green chemistry approaches |

| Stereoselective Synthesis | Asymmetric catalysis, Cascade reactions, Chiral building blocks | Synthesis of enantiomerically pure pharmaceuticals |

| Bioisosteric Applications | Drug design, Fluorine in medicinal chemistry, Hypoxia-activated prodrugs | Development of new therapeutic agents with improved properties |

| Materials Science | Flame retardants, Polymer chemistry, Organic electronics | Creation of fire-resistant materials, Novel electronic materials |

Q & A

Q. What are the critical safety considerations when handling 3,5-difluoro-2-nitrobenzyl bromide in laboratory settings?

Methodological Answer:

- Hazard Identification: While no specific GHS classification exists for this compound, structurally similar nitrobenzyl bromides (e.g., 4,5-dimethoxy-2-nitrobenzyl bromide) often exhibit acute toxicity (oral, dermal) and skin/eye irritation risks. Assume analogous precautions .

- Handling Protocol: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation and direct contact.

- Waste Disposal: Follow halogenated waste protocols. For brominated byproducts, use activated carbon filtration (as with ethidium bromide disposal) to adsorb residual bromide ions, followed by UV fluorescence verification .

Q. What synthetic routes are recommended for preparing 3,5-difluoro-2-nitrobenzyl bromide?

Methodological Answer:

- Step 1: Nitration and Bromination: Start with 3,5-difluorotoluene. Nitrate using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 2-position. Brominate the methyl group with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Step 2: Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can the purity and stability of this compound be validated under storage conditions?

Methodological Answer:

- Purity Analysis:

- HPLC: Monitor for degradation peaks at 254 nm.

- ¹H/¹⁹F NMR: Verify absence of unreacted precursors (e.g., residual toluene derivatives).

- Stability Testing: Store at –20°C in amber vials under argon. Perform accelerated degradation studies at 40°C/75% RH for 4 weeks; track bromide release via ion chromatography .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and nitro groups influence the reactivity of the benzyl bromide moiety?

Methodological Answer:

- Mechanistic Insight: The nitro group at the 2-position stabilizes the transition state during nucleophilic substitution (SN₂) via resonance withdrawal, while the 3,5-fluoro substituents enhance electrophilicity through inductive effects.

- Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., 2-nitrobenzyl bromide) using kinetic studies (e.g., competition experiments with thiol nucleophiles) .

Q. What strategies resolve contradictions in spectroscopic data for nitro/fluoro-substituted benzyl bromides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.